methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate
Description
Its molecular formula is C₈H₁₃ClO₄S, and its structure (SMILES: COC(=O)C1(CCCCC1)S(=O)(=O)Cl) highlights the presence of both ester and sulfonyl chloride functional groups. The chlorosulfonyl group confers electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the cyclohexane ring provides steric bulk and conformational flexibility .
Properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4S/c1-14-8(11)9(7-15(10,12)13)5-3-2-4-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTNEUAGFFPFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate typically involves the chlorosulfonation of methylcyclohexanecarboxylic acid. The process begins with the reaction of methylcyclohexanecarboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and to maintain the required low temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted cyclohexane derivatives, depending on the nucleophile used.
Scientific Research Applications
methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Key Features and Differences
The compound is compared to analogs with variations in substituents, ring size, and electronic properties. Data are summarized in Table 1.
Table 1: Comparative Overview of Methyl 1-[(Chlorosulfonyl)methyl]cyclohexane-1-carboxylate and Analogs
Physicochemical and Conformational Properties
- Ring Size and Strain : The cyclopropane analog (C₅H₇ClO₄S) has significant ring strain (~27 kcal/mol), increasing its reactivity in ring-opening reactions. In contrast, the cyclohexane ring in the target compound adopts chair conformations, minimizing steric clash .
- Electron Density : The cyclohexene derivative (C₈H₁₂O₂) contains a conjugated double bond, increasing electron density at the carboxylate ester. This contrasts with the electron-withdrawing sulfonyl group in the target compound, which polarizes adjacent bonds .
Biological Activity
Methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring with a carboxylate ester and a chlorosulfonyl group, which contributes to its reactivity and interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 250.72 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The chlorosulfonyl group may facilitate the inhibition of specific enzymes by acting as an electrophilic center, allowing nucleophilic attack by amino acid residues within the active site of the enzyme.
- Signal Transduction Modulation : This compound can modulate signaling pathways by interacting with proteins involved in cellular signaling, potentially leading to altered cellular responses.
Biological Applications
This compound has been explored for various applications in biological research:
- Drug Discovery : Its structural features allow it to serve as a lead compound for developing new pharmaceuticals targeting specific diseases. Studies have shown that derivatives of this compound exhibit promising activity against cancer cell lines and inflammatory pathways.
- Biochemical Probes : The compound can be used as a biochemical probe in studies aimed at elucidating metabolic pathways or enzyme functions.
Case Studies
- Inhibition Studies : A study demonstrated that this compound inhibited the activity of certain proteases, leading to reduced inflammation markers in vitro. The IC50 values indicated significant potency compared to control compounds.
- Cell Viability Assays : In tests involving various cancer cell lines, this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, highlighting key interactions that stabilize the enzyme-inhibitor complex.
Data Tables
| Study Type | Target | IC50 (µM) | Observations |
|---|---|---|---|
| Enzyme Inhibition | Protease | 15 | Significant reduction in activity |
| Cancer Cell Viability | Various cell lines | 10 - 30 | Cytotoxic effects observed |
| Molecular Docking | Target Enzyme | N/A | Stable binding confirmed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
